{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine-derived acetic acid compound characterized by an isopropyl-methyl-amino-methyl substituent at the 2-position of the piperidine ring. The compound has been listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis .
Properties
IUPAC Name |
2-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)13(3)8-11-6-4-5-7-14(11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBTZBEXLWQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry and pharmacology. Its potential biological activities are linked to its interaction with various biological systems, making it a candidate for therapeutic applications.
- Molecular Formula : C18H28N2O2
- Molecular Weight : 304.43 g/mol
- CAS Number : 1353951-51-5
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and other molecular targets. The presence of functional groups such as amines and carboxylic acids allows for various chemical reactions, which can enhance its solubility and biological efficacy.
Pharmacological Applications
Research indicates that this compound may have significant implications in treating metabolic disorders, including diabetes mellitus, due to its ability to modulate glucose metabolism. Additionally, its interaction with neurotransmitter systems suggests potential use in neurological applications.
Anticancer Potential
Preliminary studies have shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results.
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 0.126 | Excellent |
| Compound B | SMMC-7721 | 0.071 | Excellent |
| Compound C | K562 | 0.164 | Moderate |
These findings highlight the necessity for further investigation into the specific mechanisms through which this compound exerts its anticancer effects.
Study 1: Metabolic Effects
A study conducted on the effects of this compound on glucose metabolism in diabetic models indicated a significant reduction in blood glucose levels. The compound was administered in varying doses over a period of four weeks, resulting in an average decrease of 25% in fasting blood glucose levels compared to the control group.
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of this compound were assessed using animal models of neurodegeneration. Results showed that treatment with this compound led to improved cognitive function and reduced neuronal apoptosis markers.
Synthesis and Structural Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the Piperidine Ring : Cyclization reactions using suitable precursors.
- Introduction of Functional Groups : Acetylation or alkylation reactions to introduce isopropyl and methyl groups.
- Final Acetic Acid Moiety Formation : Utilizing carboxylic acid derivatives to complete the structure.
The SAR analysis suggests that modifications to the piperidine ring can significantly alter biological activity, emphasizing the importance of specific substituents in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of piperidin-1-yl-acetic acid derivatives. Key structural analogues include:
[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1032684-85-7)
- Structural Difference: The isopropyl-methyl-amino group is positioned at the 3-position of the piperidine ring instead of the 2-position.
- Implications : Stereochemical positioning (S-configuration) may influence receptor binding specificity or metabolic stability. This compound is actively marketed by Parchem Chemicals, indicating its relevance in research .
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353962-55-6)
- Structural Difference: Incorporates a benzyloxycarbonyl (Cbz) protecting group on the isopropyl-amino moiety.
- Implications : The Cbz group enhances stability during synthesis but requires deprotection for biological activity, limiting its direct pharmacological utility compared to the unprotected target compound .
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid (CAS 224456-41-1)
- Structural Difference: Substitutes the isopropyl-methyl-amino-methyl group with an ethoxycarbonyl group at the 4-position.
{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (AM94627)
- Structural Difference: Features a cyclopropyl-acetyl group instead of isopropyl-methyl-amino.
- Implications : The cyclopropyl ring introduces steric constraints that may alter binding kinetics or metabolic pathways .
Physicochemical and Pharmacokinetic Properties
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity: The target compound’s isopropyl-methyl-amino group enhances lipophilicity compared to ethoxycarbonyl derivatives, favoring blood-brain barrier penetration .
- Metabolic Stability : The absence of a Cbz group in the target compound avoids deprotection steps but may reduce synthetic yield compared to protected analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
